2-Methoxy-4-nitropyridine-n-oxide

Descripción general

Descripción

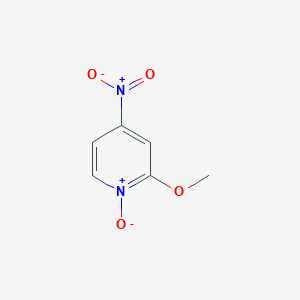

2-Methoxy-4-nitropyridine-n-oxide is an organic compound with the molecular formula C6H6N2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 4-position, and an oxide group (-O) at the 1-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitropyridine-n-oxide can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide. The nitration reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at elevated temperatures. The reaction conditions must be carefully controlled to avoid polynitration and ensure high selectivity for the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. Continuous extraction and microreaction technology are employed to enhance process safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-nitropyridine-n-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: 2-Methoxy-4-aminopyridine 1-oxide.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methoxy-4-nitropyridine-n-oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and other fine chemicals

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-nitropyridine-n-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Methoxy-4-nitropyridine-n-oxide can be compared with other nitropyridine derivatives:

2-Methoxy-3-nitropyridine 1-oxide: Similar structure but with the nitro group at the 3-position.

2-Methoxy-5-nitropyridine 1-oxide: Similar structure but with the nitro group at the 5-position.

4-Nitropyridine 1-oxide: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Actividad Biológica

2-Methoxy-4-nitropyridine-n-oxide (CAS Number: 14395-39-2) is an organic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyridine ring with a methoxy group at the 2-position and a nitro group at the 4-position, along with an N-oxide functional group. This unique arrangement contributes to its potential therapeutic applications, especially in antiviral and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for diverse reactivity patterns, influencing its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Research indicates that compounds similar to this compound possess antiviral properties. Specifically, pyridine N-oxides have shown inhibitory effects against coronaviruses, suggesting that this compound may also exhibit similar activity against viral pathogens . The mechanism of action may involve interaction with viral proteins or interference with viral replication processes.

Antimicrobial Activity

The compound has been noted for its antimicrobial properties. Studies on related pyridine N-oxides have demonstrated effectiveness against various bacterial strains, including Gram-negative and Gram-positive bacteria . For instance, derivatives of pyridine N-oxides have been shown to act as quorum sensing inhibitors in Pseudomonas aeruginosa, potentially reducing pathogenicity by interfering with bacterial communication systems .

Antiproliferative Effects

Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. The structure allows for interactions that could inhibit cell growth or induce apoptosis in cancer cells. However, detailed studies are required to elucidate the specific pathways involved .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The N-oxide functionality may allow for binding to various enzymes, affecting their activity.

- Reactive Oxygen Species Generation : Similar compounds have been shown to generate reactive species that can induce oxidative stress in target cells.

- Binding Interactions : The unique structural features enable binding to metalloporphyrins and other biomolecules, influencing biochemical pathways .

Study on Antiviral Activity

In a study examining antiviral properties, pyridine N-oxides were tested against several viral strains. Results indicated significant inhibition rates, suggesting that structural modifications can enhance activity against specific viruses .

Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMMVURLOMLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342168 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-39-2 | |

| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.